Methyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propiolate
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Overview
Description
Methyl3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propiolate is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, features a pyrazole ring substituted with ethyl and dimethyl groups, making it a unique entity in the realm of heterocyclic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propiolate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole with propiolic acid under specific conditions to yield the desired product. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propiolate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Methyl3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propiolate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include kinases and other regulatory proteins.
Comparison with Similar Compounds
1-ethyl-3,5-dimethyl-1H-pyrazole: Lacks the propiolate group, making it less reactive in certain synthetic applications.
Methyl3-(1-methyl-3,5-dimethyl-1H-pyrazol-4-yl)propiolate: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
Uniqueness: Methyl3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propiolate is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research.
Biological Activity
Methyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propiolate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole with various reagents to form the desired propiolate structure. The process can be optimized through different methodologies, including one-pot reactions that simplify the synthesis and enhance yields.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated that compounds containing pyrazole moieties exhibit significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | A549 (Lung carcinoma) | 8.74 |
Cisplatin | A549 (Lung carcinoma) | 6.39 |
This compound | Hela (Cervical carcinoma) | Not specified |
These results indicate that this compound has comparable or superior activity against certain cancer cell lines when compared to traditional chemotherapeutics like cisplatin .
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. The compound's structural characteristics allow it to interact with cellular pathways that regulate growth and survival.
Case Studies and Research Findings
A study published in December 2023 explored the biological evaluation of novel pyrazole derivatives. Among these derivatives, this compound demonstrated promising cytotoxicity against liver and lung carcinoma cell lines . The study utilized the MTT assay to assess cell viability and determined that this compound could be a lead candidate for further development in cancer therapy.
Safety and Toxicity Profile
Evaluating the safety profile is crucial for any new therapeutic agent. Preliminary toxicity assessments indicated that while this compound showed potent activity against cancer cells, it exhibited low toxicity towards normal lung fibroblast cells (MRC-5), suggesting a favorable therapeutic index .
Properties
CAS No. |
1354703-80-2 |
---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-ynoate |
InChI |
InChI=1S/C11H14N2O2/c1-5-13-9(3)10(8(2)12-13)6-7-11(14)15-4/h5H2,1-4H3 |
InChI Key |
JTSRXPUKDCPFPK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C#CC(=O)OC)C |
Origin of Product |
United States |
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